molecular formula C18H20N4O2 B6791598 N-(6-cyclopropylpyridazin-3-yl)-2-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

N-(6-cyclopropylpyridazin-3-yl)-2-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

Cat. No.: B6791598
M. Wt: 324.4 g/mol
InChI Key: QGZWCBLGHMGERH-UHFFFAOYSA-N
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Description

N-(6-cyclopropylpyridazin-3-yl)-2-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is a complex organic compound that features a pyridazine ring fused with a benzoxazepine structure. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Properties

IUPAC Name

N-(6-cyclopropylpyridazin-3-yl)-2-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-10-22(11-14-4-2-3-5-16(14)24-12)18(23)19-17-9-8-15(20-21-17)13-6-7-13/h2-5,8-9,12-13H,6-7,10-11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZWCBLGHMGERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=CC=CC=C2O1)C(=O)NC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyclopropylpyridazin-3-yl)-2-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the cyclopropyl group. The benzoxazepine structure is then synthesized and fused with the pyridazine ring. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amines and coupling reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(6-cyclopropylpyridazin-3-yl)-2-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological profile .

Scientific Research Applications

N-(6-cyclopropylpyridazin-3-yl)-2-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-cyclopropylpyridazin-3-yl)-2-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-cyclopropylpyridazin-3-yl)-2-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is unique due to its combined pyridazine and benzoxazepine structures, which confer distinct pharmacological properties. This dual structure allows for a broader range of interactions with biological targets, potentially leading to more effective therapeutic agents .

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